2-(1-Tosylpiperidin-2-yl)pyridine
Description
2-(1-Tosylpiperidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring connected to a piperidine moiety, with a tosyl (p-toluenesulfonyl) group at the nitrogen atom of the piperidine ring. This structural arrangement confers unique physicochemical properties, including enhanced stability and solubility in organic solvents due to the electron-withdrawing tosyl group . The compound is synthesized via nucleophilic substitution reactions, often involving the tosylation of 2-(piperidin-2-yl)pyridine precursors under basic conditions, followed by purification using column chromatography or crystallization . Its molecular formula is C₁₈H₂₀N₂O₂S, with a molecular weight of 328.43 g/mol. The presence of the tosyl group distinguishes it from simpler piperidine-pyridine hybrids, enabling applications in medicinal chemistry as a scaffold for drug discovery or as a ligand in coordination chemistry .
Properties
Molecular Formula |
C17H20N2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C17H20N2O2S/c1-14-8-10-15(11-9-14)22(20,21)19-13-5-3-7-17(19)16-6-2-4-12-18-16/h2,4,6,8-12,17H,3,5,7,13H2,1H3 |
InChI Key |
LDKSNHAVAXYIDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Tosylpiperidin-2-yl)pyridine typically involves the tosylation of piperidine followed by the introduction of the pyridine moiety. One common method includes the reaction of piperidine with tosyl chloride in the presence of a base such as triethylamine to form the tosylpiperidine intermediate. This intermediate is then reacted with 2-bromopyridine under palladium-catalyzed cross-coupling conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Solvents like dichloromethane, ethyl acetate, and n-hexane are commonly used in the extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Tosylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxides.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like Grignard reagents.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Grignard reagents in tetrahydrofuran (THF).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced pyridine derivatives.
Substitution: 2-substituted pyridine derivatives.
Scientific Research Applications
2-(1-Tosylpiperidin-2-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The tosyl group enhances the compound’s ability to form stable complexes with enzymes and receptors. The piperidine and pyridine moieties contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several pyridine- and piperidine-based derivatives. Key comparisons include:
*Melting points for piperidine derivatives are often unreported due to liquid states at room temperature or proprietary data limitations.
Key Observations :
- Electron-Withdrawing Groups : The tosyl group in this compound increases molecular weight by ~166 g/mol compared to 2-(piperidin-2-yl)pyridine, enhancing stability but reducing solubility in polar solvents .
- Biological Activity : Unlike dopamine receptor antagonists (e.g., S 18126 and L 745,870 in ), this compound lacks documented receptor affinity. However, its tosyl group may facilitate interactions with sulfonamide-targeting enzymes or transporters .
- Synthetic Complexity : The compound requires multi-step synthesis (e.g., tosylation), whereas 2,2'-bipyridine and 2-phenylpyridine are simpler to prepare via condensation or cross-coupling reactions .
Physicochemical Properties
- Spectroscopic Data : The IR and ¹H NMR spectra of this compound would show peaks characteristic of sulfonamide (S=O stretch at ~1350–1150 cm⁻¹) and pyridine C–H bending (δ ~8.5–7.5 ppm). These differ from analogs like 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine, which exhibits N–H stretching (~3400 cm⁻¹) and aromatic proton shifts .
- Thermal Stability: The tosyl group enhances thermal stability compared to non-sulfonylated analogs, as seen in related compounds with melting points >250°C .
Pharmacological and Industrial Relevance
Biological Activity
2-(1-Tosylpiperidin-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, which combines a piperidine ring with a pyridine moiety and a tosyl group, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, summarizing key findings from recent research studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A pyridine ring, which is known for its ability to interact with biological receptors.
- A tosyl group, which enhances the compound's solubility and stability.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Neuroprotective activity
The following sections detail specific studies and findings related to these activities.
Antimicrobial Properties
A study conducted on various derivatives of piperidine, including this compound, revealed significant antimicrobial activity against several bacterial strains. The minimal inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 32 | E. coli, S. aureus |
| Control (Ampicillin) | 4 | E. coli |
| Control (Vancomycin) | 8 | S. aureus |
These results suggest that the compound has a promising potential as an antimicrobial agent, particularly against resistant strains.
Anticancer Effects
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. A notable study utilized various concentrations of the compound to assess its cytotoxicity on human breast cancer cells (MCF-7).
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 45 |
| 100 | 20 |
The IC50 value was calculated to be approximately 30 µM , indicating significant cytotoxicity at higher concentrations.
Neuroprotective Activity
Another area of research focused on the neuroprotective effects of this compound in models of neurodegeneration. In a study evaluating its effects on neuronal cells exposed to oxidative stress, treatment with this compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS).
Key Findings:
- Reduction in ROS : The compound decreased ROS levels by approximately 40% compared to untreated controls.
- Improved Cell Viability : Neuronal cell viability increased by 30% when treated with the compound at a concentration of 50 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
